molecular formula C9H9Cl2N3O2 B6216263 4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride CAS No. 2742653-80-9

4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride

Cat. No.: B6216263
CAS No.: 2742653-80-9
M. Wt: 262.1
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Description

4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride typically involves the reaction of 4-chloropyridine-2-carboxylic acid with imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The resulting product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The imidazole and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings.

Scientific Research Applications

4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-imidazol-1-yl)pyridine-3-carboxylic acid
  • 4-(1H-imidazol-1-yl)pyridine-4-carboxylic acid
  • 4-(1H-imidazol-1-yl)pyridine-2-carboxamide

Uniqueness

4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

2742653-80-9

Molecular Formula

C9H9Cl2N3O2

Molecular Weight

262.1

Purity

95

Origin of Product

United States

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